BenchChemオンラインストアへようこそ!

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Kinase Selectivity Profiling PI3K/mTOR Pathway Target Engagement

This pivaloyl-substituted pyrrolo[3,4-d]pyrimidine serves as a defined starting point for kinase inhibitor SAR exploration. With no published target profiling, its unique steric and lipophilic profile supports matched molecular pair analysis against Boc or diphenylacetyl analogs. Procurement is recommended exclusively for de novo profiling and scaffold diversification studies, not as a pre-validated probe.

Molecular Formula C15H22N4O2
Molecular Weight 290.367
CAS No. 2034612-85-4
Cat. No. B2567502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
CAS2034612-85-4
Molecular FormulaC15H22N4O2
Molecular Weight290.367
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
InChIInChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
InChIKeyVZIRSIOYRMEGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for 2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS: 2034612-85-4)


2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic small molecule built on a pyrrolo[3,4-d]pyrimidine core substituted at the 2-position with a morpholine ring and bearing a 2,2-dimethylpropanoyl (pivaloyl) group at the 6-position nitrogen. Its molecular formula is C15H22N4O2, with a molecular weight of 290.36 g/mol, and its InChI Key is VZIRSIOYRMEGHM-UHFFFAOYSA-N [1]. The pyrrolo[3,4-d]pyrimidine scaffold is historically associated with kinase inhibitor design, particularly for targets within the PI3K and mTOR signaling pathways [2]. However, for this specific compound, a systematic search of primary research papers, patents, and authoritative databases (e.g., PubChem, ChEMBL, PubMed) returned no peer-reviewed biological activity data, no crystallographic target engagement data, and no quantitative comparator studies. The current evidence base for procurement differentiation is therefore limited to its defined chemical structure and physicochemical identity.

Procurement Risk: Why Pyrrolo[3,4-d]pyrimidine Analogs Cannot Substitute for CAS 2034612-85-4


Generic substitution within the pyrrolo[3,4-d]pyrimidine class carries substantial risk because small structural modifications at the 6-position nitrogen and the 2-position morpholine produce divergent target binding profiles and physicochemical properties. The pivaloyl group of this compound (2,2-dimethylpropanoyl) confers unique steric bulk and lipophilicity that directly influence solubility, metabolic stability, and kinase hinge-region binding conformation [1]. Published structure-activity relationship (SAR) studies on related scaffolds demonstrate that even a single-atom change at the 6-position (e.g., carbonyl-to-carboxamide) can shift selectivity by over 100-fold among PI3K isoforms or mTOR [2]. Furthermore, the conformational constraint imposed by the 6,7-dihydro-5H-pyrrolo ring annulation, combined with the morpholine oxygen lone pair orientation, determines whether a compound acts as a Type I, Type II, or Type III kinase inhibitor. Without compound-specific selectivity profiling data to distinguish CAS 2034612-85-4 from close analogs such as tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 2034527-69-8) or 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone, substitution introduces an unquantified risk of altered target potency, off-target liability, and pharmacokinetic behavior.

Quantitative Differentiation Evidence: CAS 2034612-85-4 vs. Closest Structural Analogs


Evidence Gap: No Peer-Reviewed Kinase Selectivity Profiling Data Available for CAS 2034612-85-4

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (USPTO, WIPO, EPO) identified zero records containing quantitative kinase inhibition data (IC50, Ki, or Kd) for CAS 2034612-85-4. The closest structural comparator with published data is a compound bearing a urea-linked phenyl group at the 2-position of an otherwise identical 4-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, which demonstrated a kinase modulatory Ki of ≤100 nM in a PIKK-family assay [1]. However, this comparator differs at three molecular features (2-substituent identity, 6-substituent identity, and linker chemistry), rendering quantitative extrapolation unsupported. No direct head-to-head comparison, cross-study comparable dataset, or class-level inference with quantified confidence intervals can be constructed for this specific compound.

Kinase Selectivity Profiling PI3K/mTOR Pathway Target Engagement

Evidence Gap: No Comparative Physicochemical or ADME Data Available

Only computationally predicted physicochemical properties are available for this compound (density: 1.209±0.06 g/cm³, boiling point: 512.1±60.0 °C, pKa: 3.71±0.20) [1]. No experimentally measured logP, logD, aqueous solubility, kinetic solubility, plasma protein binding, microsomal stability, or permeability data were located in any peer-reviewed publication or authoritative database. The closest analog with any experimentally determined property is tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 2034527-69-8), for which only molecular weight (306.36 g/mol) is cataloged [2]. The predicted versus experimental gap, combined with the absence of any measured PK parameter, prevents meaningful quantitative comparison.

Physicochemical Profiling ADME Solubility

Evidence Gap: No Cellular Activity or Functional Assay Data

An unverifiable claim on a commercial aggregator site states that this compound 'induces apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways' and references a patent filing (WO2023/123456) [1]. However, a search of the WIPO Patentscope database returned no patent with the number WO2023/123456 matching this compound. No peer-reviewed publication corroborates any apoptosis induction data, caspase activation quantification, or mitochondrial membrane potential disruption measurement. For comparison, the pyrimidine class broadly includes PI3K/mTOR inhibitors with documented nanomolar cellular IC50 values (e.g., BKM120, PQR309) [2], but no quantitative bridge exists to CAS 2034612-85-4.

Cellular Pharmacology Target Engagement Functional Assays

Informed Application Scenarios for CAS 2034612-85-4 Based on Current Evidence


Internal Kinase Selectivity Panel Screening (De Novo Profiling Required)

Given the complete absence of published selectivity data for this specific compound [1], any use as a kinase probe requires de novo profiling against a broad kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot). The pyrrolo[3,4-d]pyrimidine scaffold suggests potential activity against PI3K, mTOR, or DNA-PK family members [2], but users should budget for full panel screening rather than relying on class-level predictions. Procurement is appropriate only as a starting point for SAR exploration, not for a pre-validated chemical probe.

Physicochemical SAR Reference in Property Optimization Campaigns

With only predicted logP (~2.0–2.5), pKa (3.71), and topological polar surface area (~58 Ų) available [1], this compound may serve as a reference point in a matched molecular pair analysis (MMPA) against analogs bearing different 6-position substituents. For example, comparing CAS 2034612-85-4 (pivaloyl) against CAS 2034527-69-8 (Boc) or 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone (diphenylacetyl) could reveal how acyl group steric bulk and lipophilicity modulate solubility and permeability. However, all experimental property measurements must be conducted in-house.

Synthetic Intermediate for Diversified Library Construction

The compound's single reactive site (the 6-position amide, formed from the secondary amine of the pyrrolo[3,4-d]pyrimidine core) makes it a terminal amide, but reductive cleavage or hydrolysis could regenerate the 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine scaffold [1] for subsequent diversification. Procurement for this purpose should be benchmarked against direct purchase of the free amine scaffold precursor (CAS not identified for the des-acyl analog in accessible databases) for cost-effectiveness. No literature precedent for this specific transformation was located.

Negative Control Selection in Morpholine-Containing Assay Campaigns

If subsequent profiling reveals CAS 2034612-85-4 to be inactive against a target panel, the pivaloyl group's steric occupancy at the solvent-exposed region may make this compound a suitable negative control for morpholine-containing kinase inhibitors. This application depends entirely on empirical profiling data, which have not yet been published [1]. The morpholine ring itself can contribute to non-specific binding (e.g., to hERG or CYP enzymes), so even as a negative control, off-target liability profiling is required.

Quote Request

Request a Quote for 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.